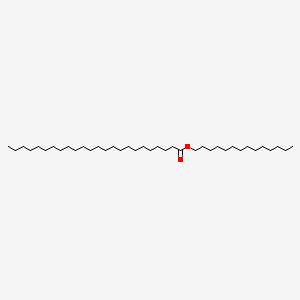

Myristyl lignocerate

Description

Myristyl lignocerate is a saturated wax ester composed of myristyl alcohol (tetradecanol, C14H30O) and lignoceric acid (tetracosanoic acid, C24H48O2). Its molecular formula is C38H76O2, formed via esterification, resulting in a long-chain hydrocarbon structure. This compound is classified as a wax ester, characterized by high hydrophobicity, stability, and a solid state at room temperature due to its extended carbon chain .

Properties

CAS No. |

42233-51-2 |

|---|---|

Molecular Formula |

C38H76O2 |

Molecular Weight |

565 g/mol |

IUPAC Name |

tetradecyl tetracosanoate |

InChI |

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |

InChI Key |

LOWXUVGRLYPUDT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC |

Other CAS No. |

42233-51-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 565.02 g/mol.

- Melting Point : Estimated between 60–70°C (inferred from chain-length trends; shorter esters like myristyl myristate melt at 37.4°C ).

- Solubility: Insoluble in water, soluble in nonpolar solvents (e.g., oils, hexane).

- Applications : Used in cosmetics as an emollient or thickener, in pharmaceuticals for sustained-release formulations, and in industrial lubricants.

Comparison with Similar Compounds

Myristyl lignocerate shares structural and functional similarities with other wax esters. Below is a comparative analysis based on chain length, saturation, physical properties, and applications.

Table 1: Comparison of Wax Esters

*Inferred from chain-length trends; †Estimated based on shorter chain length; ‡Lower due to unsaturation in palmitoleyl alcohol .

Key Findings:

Chain Length and Melting Point: Longer chains (e.g., C38 in this compound) exhibit higher melting points than shorter esters (e.g., C28 myristyl myristate). This property makes this compound suitable for formulations requiring structural rigidity . Unsaturated esters (e.g., palmitoleyl lignocerate) have lower melting points than their saturated counterparts due to disrupted molecular packing .

Functional Applications: Myristyl Myristate: Preferred in skincare for its light texture and rapid absorption . this compound: Used in high-end cosmetics as a barrier-enhancing agent and in sustained-release drug delivery due to its slow degradation . Palmitoleyl Lignocerate: Its unsaturated structure enhances flexibility, making it ideal for industrial lubricants .

Safety and Handling: this compound likely follows safety protocols similar to myristyl myristate, requiring storage in dry, ventilated areas and standard personal protective equipment (PPE) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.